molecular formula C20H34N2O B3854208 1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide

1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B3854208
M. Wt: 318.5 g/mol
InChI Key: RRPMODBTDIXXFR-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide is a synthetic compound that features an adamantane moiety, a highly stable and rigid tricyclic structure, attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Scientific Research Applications

1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.

    1-(2-adamantyl)ethanol: Used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Uniqueness

1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide is unique due to the combination of the adamantane moiety with the piperidine ring, which imparts both rigidity and flexibility to the molecule. This unique structure enhances its potential for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O/c1-3-21(4-2)20(23)16-6-5-7-22(13-16)19-17-9-14-8-15(11-17)12-18(19)10-14/h14-19H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPMODBTDIXXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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